The Isolation and Discovery of Ergometrinine from Ergot Fungi: A Technical Guide
The Isolation and Discovery of Ergometrinine from Ergot Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergometrinine, a notable ergot alkaloid, stands as the less biologically active C-8 epimer of the pharmaceutically significant ergometrine.[1] Its discovery is intrinsically linked to that of ergometrine, which was a landmark achievement in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, isolation, and physicochemical properties of ergometrinine. Detailed experimental protocols for its extraction from Claviceps purpurea and its chemical conversion from ergometrine are presented. Quantitative data is summarized, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Discovery and Historical Context
The history of ergometrinine is intertwined with the discovery of its isomer, ergometrine. The quest to identify the water-soluble, oxytocic principle of ergot culminated in 1935 with the simultaneous isolation of ergometrine by four independent laboratories. A key figure in this discovery was Chassar Moir, whose research in the early 1930s was pivotal in identifying the active component of ergot of rye.[2] Ergometrinine, as the l-isomer of ergometrine, was subsequently identified. It is often found alongside ergometrine in ergot extracts, and the two can interconvert, a process known as epimerization.[1][3] This isomerization can be influenced by factors such as pH, temperature, and solvents.[4]
Physicochemical Properties
Ergometrinine possesses a defined set of physicochemical characteristics that are crucial for its isolation and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃N₃O₂ | [3][5] |
| Molar Mass | 325.41 g/mol | [3][5] |
| Systematic Name | (6aR,9S)-N-[(S)-1-hydroxypropan-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide | [3] |
| Crystal System | Orthorhombic | [3] |
| Space Group | P2₁2₁2₁ | [3] |
Experimental Protocols
General Extraction of Ergot Alkaloids from Claviceps purpurea
This protocol outlines a general method for the extraction and purification of ergot alkaloids, including ergometrinine, from the sclerotia of Claviceps purpurea. The process can yield alkaloids with a purity exceeding 90%.[6]
Materials:
-
Ground sclerotia of Claviceps purpurea
-
Ethanol
-
Aqueous solution of an acid (e.g., hydrochloric acid)
-
Aqueous solution of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide)
-
Aliphatic C5-C8 hydrocarbon (e.g., hexane) (optional, for crystallization)
Procedure:
-
Primary Extraction:
-
Acidic Liquid-Liquid Extraction:
-
Extract the primary extract with an aqueous solution of an acid (e.g., hydrochloric acid). This transfers the protonated alkaloids into the aqueous phase, leaving behind non-basic impurities in the organic phase.[6]
-
Separate the aqueous extract.
-
-
Basification and Re-extraction:
-
Increase the pH of the aqueous extract to above 7.0 using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to deprotonate the alkaloids.[6]
-
Extract the basified aqueous solution with toluene. The deprotonated alkaloids will partition back into the organic phase, resulting in a purified toluene extract.[6]
-
-
Crystallization:
-
Partially evaporate the solvent from the purified toluene extract to concentrate the alkaloids.
-
The crystalline ergot alkaloid mixture can be obtained directly from the toluene or by the addition of an aliphatic hydrocarbon like hexane.[6]
-
Separate the crystalline product from the remaining solvent.
-
Stereoselective Conversion of Ergometrine to Ergometrinine
Due to the often higher abundance of ergometrine, a common method to obtain ergometrinine is through the epimerization of its counterpart.
Materials:
-
Ergometrine maleate (B1232345)
-
28% Ammonium hydroxide solution
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolution: Dissolve 40 mg of ergometrine maleate in 100 ml of methanol in a round-bottom flask.
-
Epimerization: Add 4 ml of 28% ammonium hydroxide solution to the methanolic solution.
-
Incubation: Store the resulting mixture at 40°C in the dark for 4 days to facilitate the epimerization reaction. Liquid chromatography can be used to monitor the progress of the reaction, which will show the appearance of the ergometrinine peak alongside the diminishing ergometrine peak.
-
Purification: After the reaction, purify the resulting mixture containing both ergometrine and ergometrinine using preparative HPLC to isolate the ergometrinine.
Quantitative Data
Quantitative data for ergometrinine is often reported in the context of the total ergot alkaloid content or in synthetic yields.
| Parameter | Value | Reference |
| Purity from Extraction | >90% (for total ergot alkaloids) | [6] |
| Overall Yield (multi-step synthesis of labeled ergometrinine) | 0.6% | |
| Levels in Rye Test Material (ergometrine/inine) | 116 µg/kg | [7] |
| Levels in Rye-based Food | 1 to 340 µg/kg (total ergot alkaloids) | [7] |
| Fermentation Titer (isomer of ergometrine) | Variable, can be quantified relative to standards | [8][9] |
Biosynthesis and Interconversion
Ergometrinine does not have a distinct biosynthetic pathway separate from other ergot alkaloids. Instead, it is formed as an epimer of ergometrine. The biosynthesis of all ergot alkaloids begins with the prenylation of L-tryptophan and proceeds through a series of enzymatic steps to produce the key intermediate, D-lysergic acid.[2][10][11][12]
The formation of ergometrine from D-lysergic acid is catalyzed by a D-lysergic acid-activating enzyme.[13] Ergometrinine is then formed through the epimerization of ergometrine at the C-8 position.[3] This interconversion is a reversible process.[3]
Mechanism of Action
The biological activity of ergot alkaloids is primarily attributed to the C-8 R-isomers (the "-ine" forms), such as ergometrine. The C-8 S-isomers (the "-inine" forms), including ergometrinine, are generally considered to be less biologically active.[1] The mechanism of action of ergometrine involves its interaction with various receptors, particularly serotonin (B10506) (5-HT) and alpha-adrenergic receptors in smooth muscle, leading to potent vasoconstriction and uterine contractions.[14][15] While ergometrinine can be present in biological systems, its contribution to the overall pharmacological effect is considered minimal compared to ergometrine.
Conclusion
Ergometrinine, as the epimer of ergometrine, is an important component of the ergot alkaloid profile in Claviceps purpurea. While its direct discovery is linked to that of ergometrine, its isolation is often achieved through the chemical conversion of the more abundant ergometrine. The detailed protocols and data presented in this guide offer a valuable resource for researchers working on the extraction, characterization, and potential applications of this and other ergot alkaloids. A thorough understanding of the interconversion between ergometrine and ergometrinine is critical for accurate quantification and for assessing the biological activity of ergot extracts.
References
- 1. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases [frontiersin.org]
- 3. Ergometrinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Construction of an efficient Claviceps paspali cell factory for lysergic acid production [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]
- 15. e-lactancia.org [e-lactancia.org]
